molecular formula C11H10N2OS B2423613 N-(2-aminophenyl)thiophene-2-carboxamide CAS No. 436095-73-7

N-(2-aminophenyl)thiophene-2-carboxamide

Cat. No.: B2423613
CAS No.: 436095-73-7
M. Wt: 218.27
InChI Key: DQBPJCMRKXOYFY-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with an aminophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and aminophenyl moieties imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-(2-aminophenyl)thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-(2-aminophenyl)thiazole-5-carboxamide: Similar in structure but contains a thiazole ring instead of a thiophene ring.

    2-aminophenylthiophene: Lacks the carboxamide group, leading to different chemical properties.

    Thiophene-2-carboxamide: Lacks the aminophenyl group, affecting its biological activity.

Uniqueness: N-(2-aminophenyl)thiophene-2-carboxamide is unique due to the combination of the aminophenyl and thiophene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-aminophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an aminophenyl group. This unique structure allows for various interactions with biological macromolecules, which are crucial for its biological activity. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a therapeutic agent.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites on enzymes or receptors, while the thiophene ring can participate in π-π stacking interactions. These interactions modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in cancer treatment by inhibiting histone deacetylase (HDAC) activity, which is crucial for tumor cell proliferation and survival .
  • Antimicrobial Activity : Studies have indicated that derivatives of thiophene carboxamides exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Histone Deacetylase Inhibition : Compounds in this class can inhibit HDACs, leading to the induction of cell cycle arrest and apoptosis in neoplastic cells .
  • Targeting Cancer Stem Cells : Recent studies suggest that certain thiophene derivatives may affect cancer stemness by inhibiting transglutaminase 2 (TG2), a protein involved in maintaining stem cell properties .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound exhibits strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, one study reported an inhibition zone diameter of 20 mm against Pseudomonas aeruginosa .
Bacterial StrainInhibition Zone (mm)Activity Index (%)
Staphylococcus aureus2083.3
Bacillus subtilis1982.6
Escherichia coli1878.3
Pseudomonas aeruginosa2086.9

Case Studies

  • Anticancer Efficacy : A study explored the effects of this compound on ovarian cancer cells, demonstrating its ability to reduce TG2 levels through proteasome-dependent mechanisms . This suggests potential therapeutic applications in targeting resistant cancer types.
  • Antibacterial Mechanism : Research investigating nitro-thiophene carboxamides revealed their activation by bacterial nitroreductases, leading to enhanced antibacterial activity against resistant strains . This highlights the compound's utility in addressing antibiotic resistance.

Properties

IUPAC Name

N-(2-aminophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBPJCMRKXOYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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